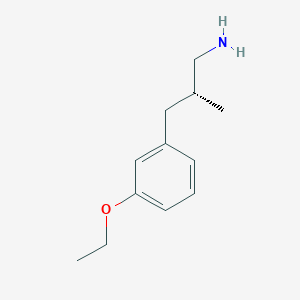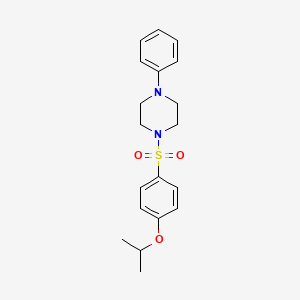
1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine” is a complex organic molecule that contains a piperazine ring, a sulfonyl group, an isopropoxy group, and two phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the attachment of the isopropoxy group and the sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl group, the piperazine ring, and the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, while the phenyl rings could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis of Sulfonamides : A novel method for the synthesis of sulfonamides, using compounds such as 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine, has been developed to yield potent and selective adenosine A2B receptor antagonists. This approach addresses challenges in sulfonamide formation, offering a pathway to synthesize compounds with high potency at A(2B) receptors, indicating potential therapeutic applications in conditions mediated by these receptors (Luo Yan et al., 2006).
Antimicrobial Activity : Novel series of compounds synthesized using this chemical framework have been evaluated for their in vitro antimicrobial activity. This includes the exploration of heterocyclic compounds derived from 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine, showcasing the potential of these molecules in combating bacterial and fungal infections (M. Ghashang et al., 2015).
Cocrystallization and Hydrogen-Bonding : The compound has been used in studies focusing on cocrystallization with sulfosalicylic acid to understand the effects of hydrogen-bonding in supramolecular architectures. These studies provide insights into crystal engineering and host-guest chemistry, potentially influencing material science and nanotechnology applications (Lei Wang et al., 2011).
Electrochemical Synthesis : Research has also explored the electrochemical synthesis of phenylpiperazine derivatives, including 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine. This method offers an environmentally friendly and efficient approach to synthesizing these compounds, potentially useful in pharmaceutical and material science (D. Nematollahi et al., 2011).
Acaricidal Activity : The acaricidal activity of phenylpiperazine derivatives has been assessed, revealing that certain derivatives exhibit significant activity against various mite species. This suggests potential applications in agriculture and pest control (Jun Suzuki et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-4-(4-propan-2-yloxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16(2)24-18-8-10-19(11-9-18)25(22,23)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLWRXLLHHOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)
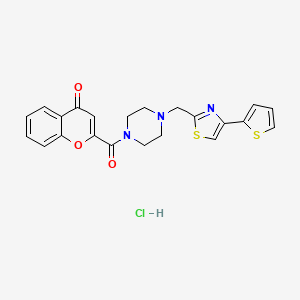
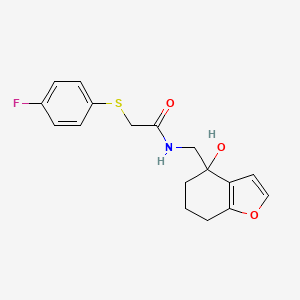
![N-(1-Cyanocyclopropyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2868706.png)
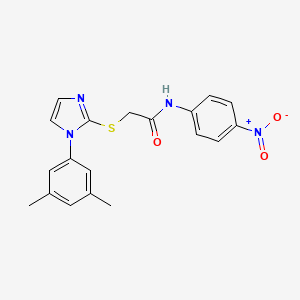
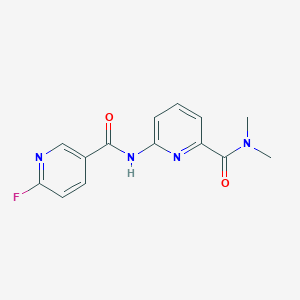
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
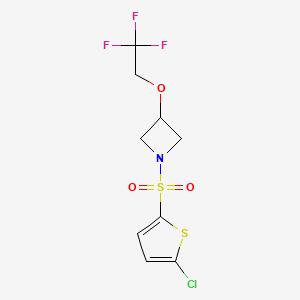
![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
